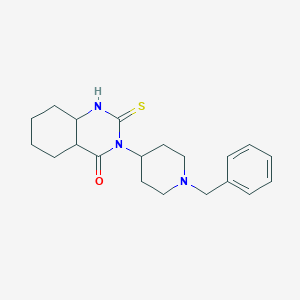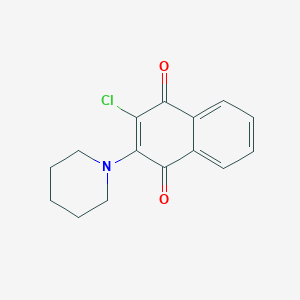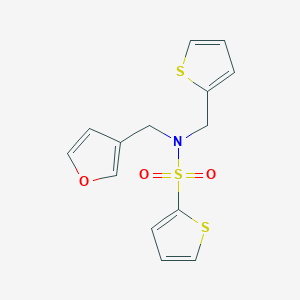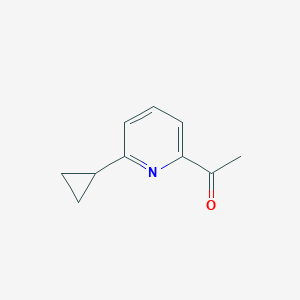
3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzyl-piperidin-4-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPIP, and it is a member of the quinazolinone family. BPIP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Cardiotonic Activity : A study by Nomoto et al. (1991) explored the synthesis of 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives, revealing the cardiotonic activity in anesthetized dogs. The (4-oxo-2-thioxo-3-imidazolindinyl)amino derivatives exhibited significant inotropic activity, highlighting the potential application of similar compounds in cardiotonic treatments (Nomoto et al., 1991).
Antitubercular Agents : Odingo et al. (2014) synthesized and evaluated 2,4-diaminoquinazoline compounds as inhibitors of Mycobacterium tuberculosis growth. The study systematically explored structural variations to enhance potency, demonstrating the potential of quinazolinone derivatives in tuberculosis drug discovery (Odingo et al., 2014).
Neuroleptic Activity : Sato et al. (1978) synthesized 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with neuroleptic activity comparable to haloperidol, specifically highlighting a compound with potent neuroleptic activity and reduced extrapyramidal side effects. This study points to the potential use of quinazolinone derivatives in neuroleptic drug development (Sato et al., 1978).
Ultrasound-Assisted Synthesis : Chen et al. (2016) reported an ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones, unveiling a novel mechanism involving nucleophilic attack and electrocyclic ring formation. This research offers insights into green chemistry approaches and the synthesis of quinazolinone derivatives (Chen et al., 2016).
Insecticidal Efficacy : El-Shahawi et al. (2016) synthesized novel bis quinazolin-4(3H)-one derivatives and evaluated their insecticidal efficacy, providing a basis for developing quinazolinone-based insecticides (El-Shahawi et al., 2016).
Antimicrobial Agents : Marganakop et al. (2022) synthesized quinoline derivatives containing benzo[d]isothiazole and benzo[d]isoxazoles, demonstrating in vitro antimicrobial activity and providing a direction for novel antimicrobial quinoline derivatives development (Marganakop et al., 2022).
Antitumor Agents : Mamedov et al. (2022) designed 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties, showing promising activity against a range of cancer lines and highlighting the antitumor potential of quinazolinone derivatives (Mamedov et al., 2022).
Eigenschaften
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c24-19-17-8-4-5-9-18(17)21-20(25)23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGTZIPKNQFMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2668955.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methylphenyl]pyridine](/img/structure/B2668956.png)

![(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2668960.png)


![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2668966.png)


![4-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2668972.png)

![Methyl 3-[[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2668975.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2668976.png)